molecular formula C18H21NO5 B5103071 1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene

1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene

Cat. No.: B5103071
M. Wt: 331.4 g/mol
InChI Key: JDIJTIXJWJAQEC-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure, featuring methoxy, methyl, and nitro functional groups, contributes to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This step involves the reaction of 2-methoxy-4-methylphenol with an appropriate halogenated propyl compound under basic conditions to form the phenoxypropyl intermediate.

    Nitration: The phenoxypropyl intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position on the benzene ring.

    Final coupling: The nitrated intermediate is then coupled with 4-methylphenol under suitable conditions to form the final product, this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidizing conditions, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals, including dyes and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups can also influence the compound’s binding affinity to target proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene can be compared with similar compounds such as:

    4-Chloro-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2-methylbenzene: This compound has a similar structure but with a chloro substituent, which can alter its reactivity and biological activity.

    1-[3-(2-Methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-13-5-7-16(15(11-13)19(20)21)23-9-4-10-24-17-8-6-14(2)12-18(17)22-3/h5-8,11-12H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIJTIXJWJAQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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